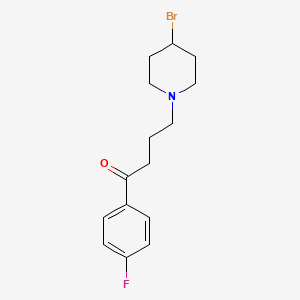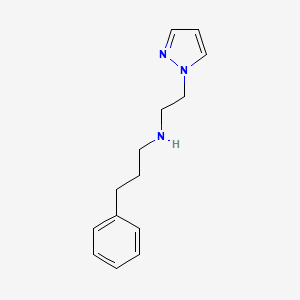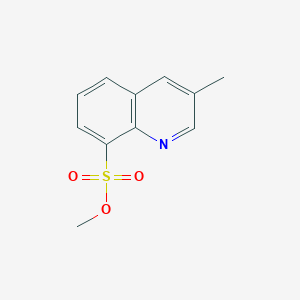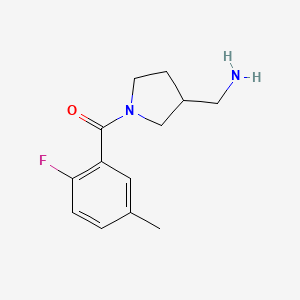![molecular formula C14H8Br2Cl2O2 B14915462 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H8Br2Cl2O2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde typically involves the bromination of 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzoic acid.
Reduction: Formation of 3,5-dibromo-4-[(3,4-dichlorobenzyl)oxy]benzyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets, leading to potential therapeutic or antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dibromobenzaldehyde: Lacks the 3,4-dichlorobenzyl group, making it less complex and potentially less active in certain applications.
4-[(3,4-Dichlorobenzyl)oxy]benzaldehyde: Lacks the bromine substituents, which may reduce its reactivity and versatility in chemical reactions.
3,4-Dibromobenzaldehyde: Similar in structure but lacks the 3,4-dichlorobenzyl group, affecting its chemical and biological properties.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C14H8Br2Cl2O2 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
3,5-dibromo-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H8Br2Cl2O2/c15-10-3-9(6-19)4-11(16)14(10)20-7-8-1-2-12(17)13(18)5-8/h1-6H,7H2 |
Clave InChI |
NESQWQMNNFKOHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1COC2=C(C=C(C=C2Br)C=O)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)prop-2-enamide](/img/structure/B14915397.png)







![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



